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Introduction

Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine in the IL-12 family, implicated in the
pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis,
Crohn's disease, and rheumatoid arthritis.[1][2] It is a heterodimeric cytokine, composed of two
disulfide-linked subunits: the p40 subunit (IL-12B), which it shares with IL-12, and a unique p19
subunit (IL-23A) that defines its distinct biological function.[1][3][4] The discovery of the p19
subunit in 2000 was a landmark event, fundamentally altering the understanding of the IL-12
cytokine family and revealing a new therapeutic target that has since led to the development of
highly effective biologic drugs.[1][4] This guide provides a detailed technical overview of the
core science behind the discovery of p19, the experimental protocols used for its
characterization, and the signaling pathways it initiates.

The Seminal Discovery of the p19 Subunit

The p19 subunit was identified in 2000 by Robert Kastelein, Birgit Oppmann, and their
colleagues at the DNAX Research Institute.[1][5][6] The discovery was not accidental but the
result of a deliberate "gene hunting” strategy that combined computational biology with
traditional biochemical and immunological methods.[4][7]

Researchers performed a computational screen of expressed sequence tag (EST) databases,
searching for novel sequences with distant homology to the p35 subunit of IL-12.[6][8][9] This
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bioinformatic approach identified a novel sequence encoding a protein they termed 'p19'.[6][8]

Initial experiments showed that the p19 protein, when expressed alone, had no discernible

biological activity.[6][8] The critical breakthrough came with the hypothesis that p19 might

function as part of a heterodimer, similar to other members of the IL-12 family. Co-expression of

pl19 with the IL-12 p40 subunit resulted in the formation of a novel, biologically active,

composite cytokine. This new cytokine was named IL-23.[6][8] Further investigation revealed

that activated dendritic cells and macrophages are the primary producers of this IL-23

(p19/p40) complex.[6][9] This discovery was crucial as it distinguished the roles of IL-23 from

the well-established functions of IL-12 (p35/p40), paving the way for more targeted therapeutic

strategies.[1]

Experimental Protocols

The characterization of p19 and IL-23 relied on a series of key experimental methodologies.

Computational Discovery and Molecular Cloning

Database Mining: The initial identification of the p19 sequence was performed by searching
public and proprietary EST databases using the protein sequence of the IL-12 p35 subunit as
a query. TBLASTN, an algorithm that compares a protein query to a translated nucleotide
database, was likely used to find sequences with low but significant homology.

Full-Length cDNA Cloning: Once a promising EST fragment was identified, 5' and 3' Rapid
Amplification of cDNA Ends (RACE) was performed using gene-specific primers on cDNA
libraries derived from activated T cells or dendritic cells. This allowed for the assembly of the
full-length coding sequences for both human and mouse p19.[8] The resulting sequences
were confirmed by DNA sequencing.[8]

Recombinant Protein Expression and Purification

Vector Construction: The full-length cDNAs for p19 and p40 were subcloned into mammalian
expression vectors, often containing an epitope tag (e.g., FLAG or His-tag) to facilitate
purification and detection.

o Cell Transfection: To produce the heterodimeric IL-23, vectors for both p19 and p40 were co-

transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells or
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Human Embryonic Kidney (HEK) 293 cells. These cells are capable of the necessary post-
translational modifications, including disulfide bond formation.

o Protein Purification: The secreted IL-23 heterodimer was purified from the cell culture
supernatant. A common method involves affinity chromatography using an antibody specific
for the p40 subunit, followed by further purification steps like ion-exchange or size-exclusion
chromatography to ensure high purity.

Biological Activity Assays

o STAT Activation Assay: The ability of IL-23 to activate downstream signaling was assessed
by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT)
proteins.

o Cell Stimulation: Phytohemagglutinin (PHA)-activated T cell blasts were incubated with
purified recombinant IL-23, IL-12, or a control for a short period (e.g., 15-30 minutes).

o Lysis and Protein Analysis: Cells were lysed, and total protein was quantified. Equal
amounts of protein were separated by SDS-PAGE.

o Western Blotting: Proteins were transferred to a membrane and probed with antibodies
specific for phosphorylated STAT4 (p-STAT4) and total STAT4. The seminal studies
showed that IL-23, despite not binding to the IL-12R[2 receptor subunit, could still activate
Stat4 in these cells.[6][8]

o T-Cell Proliferation Assay: This assay measured the ability of IL-23 to induce the proliferation
of specific T cell subsets.

o Cell Isolation: Target cell populations, such as mouse memory (CD4+CD45Rblow) T cells
or human memory (CD45R0+) T cells, were purified from spleen or peripheral blood using
methods like fluorescence-activated cell sorting (FACS) or magnetic bead separation.[6]

o Cell Culture: Cells were cultured in 96-well plates and stimulated with varying
concentrations of IL-23 or IL-12 for several days (e.g., 3-5 days).

o Proliferation Measurement: Proliferation was quantified by adding a pulse of 3H-thymidine
for the final 18-24 hours of culture. The amount of incorporated radiolabel, which is
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proportional to the rate of DNA synthesis, was measured using a scintillation counter.

o |IFN-y Production Assay: This assay quantified the production of a key effector cytokine by T
cells in response to IL-23.

o Cell Stimulation: PHA-activated T cell blasts or purified memory T cells were cultured with
IL-23, IL-12, or a control for 24-48 hours.

o Supernatant Collection: The cell culture supernatant was collected.

o ELISA: The concentration of IFN-y in the supernatant was measured using a standard
sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with a specific pair of capture
and detection antibodies for IFN-y.[6]

Quantitative Data Summary

The initial characterization of IL-23 revealed biological activities that were both similar to and
distinct from those of IL-12.

Table 1: Proliferative Response of T Cell Subsets to IL-23 vs. IL-12
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Proliferative
Response (3H-

Cell Type Stimulus . Reference
Thymidine
Incorporation)
Mouse Memory o
No significant
(CD4+CD45Rblow) T IL-12 T [6][8]
proliferation
Cells
IL-23 Strong proliferation [6][8]
Human PHA-Activated ) )
IL-12 Strong proliferation [6]
T Blasts
IL-23 Strong proliferation [6]
Human Memory ) i
IL-12 Proliferation [6]
(CD45R0O+) T Cells
IL-23 Proliferation [6]
Table 2: IFN-y Production by T Cells in Response to IL-23 vs. IL-12
Cell Type Stimulus IFN-y Production Reference
Human PHA-Activated )
IL-12 High [6]
T Blasts
IL-23 High [6]
Human Memory )
IL-12 High [6]
(CD45R0O+) T Cells
IL-23 High [6]

A key finding was that while both cytokines could stimulate IFN-y production, only IL-23 could

induce strong proliferation of mouse memory T cells, highlighting a unique biological function.

[6]18]

Visualizing Discovery and Function
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Experimental and Logical Workflows

The following diagrams illustrate the workflow of the p19 discovery and the resulting signaling
cascade.
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Workflow for the discovery of the p19 subunit and IL-23.
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The IL-23 signaling cascade initiated by p19/p40 binding.
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IL-23 Receptor and Signaling Pathway

IL-23 exerts its effects by binding to a heterodimeric cell-surface receptor complex.[3][10] The
p19 subunit binds to the IL-23 receptor (IL-23R), while the p40 subunit interacts with the 1L-12
receptor beta 1 (IL-12R[31), a subunit also used by the IL-12 receptor.[5][10][11]

This ligand-receptor engagement brings together the receptor-associated Janus kinases
(JAKS), specifically JAK2 which is constitutively associated with IL-23R, and Tyrosine kinase 2
(Tyk2), which is associated with IL-12R[1.[3][10][12] The proximity of these kinases leads to
their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific
tyrosine residues on the intracellular domain of the IL-23R, creating docking sites for STAT
proteins.[10][12] IL-23 signaling predominantly activates STAT3, with lesser activation of
STAT1, STAT4, and STATS5.[3] Phosphorylated STAT3 molecules dimerize, translocate to the
nucleus, and act as transcription factors.[5][10] A key downstream effect is the induction and
stabilization of the transcription factor RORyt, which is the master regulator for Th17 cells,
leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[5]
[10]

Conclusion

The discovery of the p19 subunit of IL-23, driven by a combination of bioinformatics and
rigorous immunological experimentation, was a seminal moment in immunology and drug
development. It resolved the functional distinction between IL-12 and the newly identified IL-23,
revealing IL-23 as a master regulator of a unique subset of memory T cells (later defined as
Th17 cells) and a critical driver of chronic inflammation.[4] The detailed understanding of its
structure, function, and signaling pathway has enabled the development of highly specific
monoclonal antibodies targeting the p19 subunit. These therapies have shown remarkable
efficacy in treating a range of autoimmune diseases, validating the discovery of p19 as a
cornerstone of modern immunology and a triumph for translational science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7563346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://en.wikipedia.org/wiki/Interleukin_23
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5773378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://www.researchgate.net/figure/IL-23-protein-receptor-and-signaling-pathway-IL-23-cytokine-consists-of-a-shared-p40_fig2_340164774
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://www.researchgate.net/figure/IL-23-protein-receptor-and-signaling-pathway-IL-23-cytokine-consists-of-a-shared-p40_fig2_340164774
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563346/
https://en.wikipedia.org/wiki/Interleukin_23
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://en.wikipedia.org/wiki/Interleukin_23
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129988/
https://www.benchchem.com/product/b12422238?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

. pmc.ncbi.nim.nih.gov [pmc.ncbi.nim.nih.gov]
. pmc.ncbi.nim.nih.gov [pmc.ncbi.nim.nih.gov]
. pmc.ncbi.nim.nih.gov [pmc.ncbi.nim.nih.gov]
. pmc.ncbi.nim.nih.gov [pmc.ncbi.nim.nih.gov]
. en.wikipedia.org [en.wikipedia.org]

. asu.elsevierpure.com [asu.elsevierpure.com]
. en.wikipedia.org [en.wikipedia.org]

. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

.
(] [e0] ~ (o)) )] EaN w N -

. researchgate.net [researchgate.net]

e 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]
e 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]
e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [discovery of the p19 subunit of IL-23]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422238#discovery-of-the-p19-subunit-of-il-23]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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